2-(4-Methylpiperazinyl)-1-phenylethylamine
Overview
Description
2-(4-Methylpiperazinyl)-1-phenylethylamine is a chemical compound that features a piperazine ring substituted with a methyl group and a phenylethylamine moiety
Mechanism of Action
Target of Action
It is structurally similar to prochlorperazine, a piperazine phenothiazine . Prochlorperazine primarily targets D2 dopamine receptors in the brain, and it also blocks histaminergic, cholinergic, and noradrenergic receptors .
Mode of Action
Prochlorperazine works by depressing the chemoreceptor trigger zone and blocking D2 dopamine receptors in the brain .
Biochemical Pathways
It’s known that 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine, a compound with a similar structure, functions as an effective and specific 15-lipoxygenase inhibitor . Lipoxygenases are critical signaling mediators implicated in many important human diseases, such as cancer .
Result of Action
It’s known that lipoxygenase inhibitors have shown anticancer activities , suggesting that 2-(4-Methylpiperazinyl)-1-phenylethylamine might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazinyl)-1-phenylethylamine typically involves the reaction of 4-methylpiperazine with 1-phenylethylamine under controlled conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, which leads to the formation of protected piperazines . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazinyl)-1-phenylethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-Methylpiperazinyl)-1-phenylethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine: (4-MMPB)
4-Propyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine: (4-PMPB)
4-Ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine: (4-EMPB)
Uniqueness
2-(4-Methylpiperazinyl)-1-phenylethylamine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-1-phenylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15-7-9-16(10-8-15)11-13(14)12-5-3-2-4-6-12/h2-6,13H,7-11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNGEVJNOQJIJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391860 | |
Record name | 2-(4-Methylpiperazinyl)-1-phenylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
775349-54-7 | |
Record name | 2-(4-Methylpiperazinyl)-1-phenylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methylpiperazin-1-yl)-1-phenylethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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